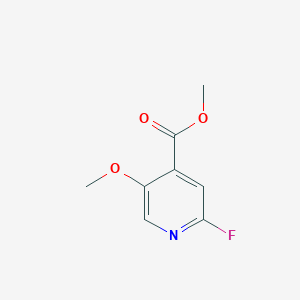

Methyl 2-fluoro-5-methoxypyridine-4-carboxylate

Description

Significance of Fluorine in Pyridine (B92270) Chemistry for Advanced Chemical Applications

The introduction of fluorine into a pyridine ring can dramatically alter the molecule's properties. Fluorine's high electronegativity can influence the electron distribution within the aromatic system, affecting its reactivity and basicity. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These modifications are highly sought after in drug discovery and the development of agrochemicals. The presence of fluorine can also introduce unique conformational changes and create novel intermolecular interactions, which can be exploited in the design of advanced materials.

The Pyridine Core as a Versatile Heterocyclic Scaffold in Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals. chemsrc.comblog.jp Its aromatic nature, coupled with the presence of a nitrogen atom, provides a unique combination of stability and reactivity. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is crucial for biological activity. The pyridine core can be readily functionalized at various positions, allowing for the synthesis of a diverse range of derivatives with tailored properties. amadischem.comhsppharma.com This versatility has made the pyridine scaffold a privileged structure in medicinal chemistry and materials science. sigmaaldrich.com

| Property | Data |

| CAS Number | 1256821-99-4 |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

Research Aims and Scope in the Study of Methyl 2-fluoro-5-methoxypyridine-4-carboxylate

The primary aim of studying a compound like this compound is to explore its potential as a building block in the synthesis of more complex molecules with valuable biological or material properties. The scope of research would typically involve developing efficient synthetic routes to the compound and its analogues, characterizing its chemical reactivity, and evaluating its performance in relevant biological assays or material science applications. Understanding the interplay between its different functional groups is key to unlocking its full potential.

Properties

IUPAC Name |

methyl 2-fluoro-5-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGRADXSIRGJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluoro 5 Methoxypyridine 4 Carboxylate and Analogues

De Novo Synthetic Routes to the Pyridine (B92270) Core of Methyl 2-fluoro-5-methoxypyridine-4-carboxylate

The fundamental challenge in synthesizing complex molecules like this compound lies in the efficient and controlled assembly of the heterocyclic core. De novo strategies, which build the pyridine ring from acyclic precursors, offer significant flexibility in introducing desired substitution patterns.

Cycloaddition Reactions in Pyridine Formation

Cycloaddition reactions are powerful tools for forming multiple chemical bonds in a single step, making them highly efficient for ring construction. nih.gov The transition metal-catalyzed [2+2+2] cycloaddition is a prominent method for the de novo synthesis of pyridine rings. nih.govacs.org This reaction typically involves the cyclotrimerization of two alkyne molecules and a nitrile, which provides the nitrogen atom for the heterocycle. nih.gov Various transition metals, including cobalt and rhodium, can effectively catalyze this transformation, allowing for the synthesis of highly substituted pyridines under mild conditions. acs.org The regioselectivity of the cycloaddition can be controlled by the choice of catalyst and the electronic properties of the substituents on the reacting partners. acs.org

Another significant cycloaddition strategy is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. rsc.org In this approach, a 1-azadiene (the four-π-electron component) reacts with a two-π-electron component, such as an alkyne or a substituted alkene, to form a dihydropyridine (B1217469) intermediate. rsc.org This intermediate can then be oxidized or can undergo elimination to yield the aromatic pyridine ring. acsgcipr.org Azadienes embedded within other heteroaromatic rings, like 1,2,4-triazines, are particularly useful, as the initial bicyclic adduct can extrude a small, stable molecule (e.g., N₂) to directly afford the pyridine product. rsc.orgacsgcipr.org

| Reaction Type | Key Precursors | Catalyst/Conditions | General Product | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Transition Metal (e.g., Co, Rh, Fe) | Substituted Pyridine | nih.govacs.orgresearchgate.net |

| Hetero-Diels-Alder [4+2] | 1-Azadiene, 1 x Alkyne/Alkene | Thermal or Lewis Acid | Dihydropyridine/Pyridine | rsc.orgacsgcipr.org |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of various cyclic compounds, including aromatic heterocycles. rsc.org The application of RCM to pyridine synthesis involves the cyclization of a nitrogen-containing diene precursor using a ruthenium catalyst, such as the Grubbs-Hoveyda II catalyst. rsc.orgnih.gov The initial RCM reaction forms a dihydropyridine ring. rsc.org A subsequent key step is required to introduce the final double bond to achieve aromatization. This is often accomplished through the elimination of a suitable leaving group, such as a sulfinate, from the nitrogen atom or an adjacent carbon. rsc.orgrsc.org This two-step sequence—RCM followed by elimination—provides a general and efficient route to substituted pyridines. rsc.org The methodology is tolerant of a range of functional groups and allows for the construction of diverse substitution patterns on the pyridine core. rsc.orgakshatrathi.com

| Precursor Type | Key Steps | Catalyst | Intermediate | Reference |

|---|---|---|---|---|

| Nitrogen-containing diene with leaving group | 1. Ring-Closing Metathesis (RCM) 2. Elimination | Grubbs-Hoveyda II | Dihydropyridine | rsc.orgrsc.org |

Functional Group Introduction and Derivatization Approaches

An alternative to de novo synthesis is the modification of a pre-formed pyridine ring. This is particularly relevant for introducing specific functional groups, such as fluorine, in a regioselective manner.

Regioselective Fluorination Techniques

The introduction of fluorine into a molecule can significantly alter its biological and chemical properties. For pyridine-containing compounds, regioselective fluorination is a critical step in the synthesis of many pharmaceuticals and agrochemicals.

Nucleophilic aromatic substitution (SNAr) is a cornerstone method for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. nih.govacs.org This reaction requires a pyridine ring that is activated by electron-withdrawing groups and contains a good leaving group (such as a halogen or a nitro group) at the position of substitution. nih.govmdpi.com The reaction of 2- or 4-halopyridines is a site-specific method to synthesize substituted pyridines. nih.govacs.org Although 2-chloropyridines are more commercially available, the corresponding 2-fluoropyridines react much faster in SNAr reactions; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org

For the synthesis of fluorinated pyridines, a common strategy involves the displacement of a leaving group by a fluoride anion. Sources of fluoride include cesium fluoride (CsF) and potassium bifluoride (KHF₂). mdpi.comgoogle.com A notable example is the successful synthesis of Methyl 3-fluoropyridine-4-carboxylate, where a nitro group on the pyridine ring is displaced by a fluoride anion from CsF in refluxing DMSO. mdpi.comresearchgate.net The electron-withdrawing carboxylate group ortho to the nitro leaving group facilitates this substitution. mdpi.com This demonstrates that a nitro group can be an excellent leaving group in SNAr reactions on electron-poor pyridine systems. mdpi.com

| Substrate | Fluoride Source | Leaving Group | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | -NO₂ | DMSO, reflux, 1.5 h | 38% | mdpi.com |

| 2-Chloropyridine | KHF₂ | -Cl | 250-370 °C, neat | High | google.com |

Direct C-H fluorination offers a more atom-economical approach to fluorinated pyridines by avoiding the pre-installation of a leaving group. Electrophilic fluorination reagents are employed to replace a hydrogen atom directly with fluorine. One of the most common reagents for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govacs.org New fluorinated 3,6-dihydropyridines have been obtained via the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, which can then be converted to the corresponding pyridines by eliminating hydrogen fluoride. nih.gov

Another powerful reagent is silver(II) fluoride (AgF₂), which enables the direct and highly regioselective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. nih.govacs.orgresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and shows remarkable selectivity for the 2-position. researchgate.netthieme-connect.com The presence of substituents on the pyridine ring influences the site selectivity. For example, 3-substituted pyridines bearing alkoxy, halo, cyano, or CF₃ groups undergo fluorination with exclusive selectivity at the 2-position. acs.org For 3,5-disubstituted pyridines, alkoxy groups such as benzyloxy can direct the fluorination to the adjacent C-H bond with high selectivity. acs.org This C-H fluorination method is compatible with various functional groups, although it is not suitable for substrates with free amines, alcohols, or carboxylic acids. nih.govacs.org

| Substrate Type | Fluorinating Agent | Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Pyridines, Diazines | AgF₂ | Exclusive for C-H bond α to nitrogen | MeCN, room temp, ~1 h | nih.govacs.orgresearchgate.net |

| 1,2-Dihydropyridines | Selectfluor® | Forms 3-fluoro-3,6-dihydropyridines | - | nih.gov |

| Imidazo[1,2-a]pyridines | Selectfluor® | Regioselective for 3-position | Aqueous, with DMAP | acs.org |

Balz-Schiemann Reaction and Modern Adaptations

The introduction of a fluorine atom onto an aromatic ring is often a crucial step in the synthesis of bioactive molecules, and the Balz-Schiemann reaction has historically been a cornerstone for this transformation. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.orgscientificupdate.com

The traditional Balz-Schiemann reaction, while effective, can be hindered by the need to isolate potentially explosive diazonium salts and often requires harsh thermal conditions. scientificupdate.comresearchgate.net To address these limitations, modern adaptations have been developed. These include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields in some cases. wikipedia.org Another significant advancement is the development of in situ diazotization protocols, which avoid the isolation of the diazonium intermediate. wikipedia.org

Continuous flow chemistry has also been applied to the Balz-Schiemann reaction, offering enhanced safety and scalability. researchgate.net This technique allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates. researchgate.net Furthermore, the use of ionic liquids as solvents has been shown to increase reaction yields and lower the required temperature for the fluorination process. researchgate.net For the synthesis of 2-fluoropyridine derivatives, these modern approaches provide safer and more efficient alternatives to classical methods.

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine | HBF₄, NaNO₂ | Diazotization, then thermal decomposition | 2-Fluoropyridine | Not Specified | acs.org |

| Aryl Amine | t-BuONO, BF₃·OEt₂ | In situ diazotization | Aryl Fluoride | Varies | acs.org |

| Aryl Amine | NaNO₂, HF/pyridine | Low temperature | Aryl Fluoride | Varies | scientificupdate.com |

Selective Methoxylation Protocols

The installation of a methoxy (B1213986) group onto a pyridine ring, particularly in the presence of other functional groups, requires selective and high-yielding methodologies.

Alkylation Reactions of Hydroxy Pyridine Precursors

The direct alkylation of a hydroxypyridine is a common strategy for the synthesis of methoxypyridines. This typically involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate, which then acts as a nucleophile to displace a leaving group on a methylating agent. However, the ambident nature of hydroxypyridines can lead to competing N-alkylation at the ring nitrogen. The regioselectivity of this reaction is influenced by factors such as the solvent, the counterion of the base, and the nature of the alkylating agent. To favor O-alkylation, conditions that promote the formation of the more ionic oxygen-metal bond are often employed.

For instance, starting from a 5-fluoro-2-hydroxypyridine, demethylation of a corresponding methoxy precursor can be achieved using strong acids like hydrochloric acid at elevated temperatures. chemicalbook.com This highlights the reversible nature of this etherification and the importance of reaction conditions in directing the equilibrium.

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| 5-Fluoro-2-methoxypyridine | 35% HCl | 145 °C, 2 hr | 5-Fluoro-2-hydroxypyridine | Not Specified | chemicalbook.com |

Etherification Strategies

Alternative etherification strategies can offer improved selectivity and milder reaction conditions. For example, nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring can be a powerful method. A precursor with a good leaving group, such as a halogen, at the desired position can be displaced by a methoxide (B1231860) source. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.

Carboxylation and Esterification at the Pyridine Ring

The introduction of a carboxylate group and its subsequent esterification are key steps in the synthesis of the target molecule.

Transition-Metal-Catalyzed Carbonylation Reactions

Transition-metal-catalyzed carbonylation reactions provide a direct and efficient route for the introduction of a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. mdpi.com Palladium-catalyzed carbonylation of aryl halides or triflates is a widely used method. In the context of synthesizing this compound, a 4-halo-2-fluoro-5-methoxypyridine precursor could be subjected to a palladium-catalyzed carbonylation in the presence of methanol (B129727). This reaction would proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond, CO insertion, and subsequent nucleophilic attack by methanol to afford the methyl ester product.

Recent advancements in this field include the use of CO-releasing molecules (CORMs) or CO surrogates like N,N-dimethylformamide (DMF) to avoid the handling of toxic CO gas. mdpi.com These methods offer safer and more convenient laboratory procedures.

| Substrate | Catalyst | CO Source | Nucleophile | Product | Reference |

| Aryl Bromide | Pd(OAc)₂ | DMF | Amine | Amide | mdpi.com |

| Aryl Halide/Triflate | Palladium Catalyst | CO gas | Methanol | Methyl Ester | chimia.ch |

Direct Esterification Methods

Direct esterification of a carboxylic acid is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. rug.nl However, for substrates sensitive to strong acids, milder conditions are required.

Various modern reagents have been developed to facilitate direct esterification under neutral or mildly basic conditions. These include carbodiimide-based coupling agents and the use of activating agents that convert the carboxylic acid into a more reactive species in situ. For the synthesis of this compound, if the corresponding 2-fluoro-5-methoxypyridine-4-carboxylic acid is available, it can be esterified with methanol using these milder methods to avoid potential side reactions on the substituted pyridine ring. For example, sulfuryl fluoride (SO₂F₂) has been reported as a mediator for the dehydrative coupling of carboxylic acids with alcohols at room temperature, offering broad substrate scope and high yields. organic-chemistry.org

| Carboxylic Acid | Alcohol | Reagent/Catalyst | Conditions | Product | Reference |

| Various | Various | SO₂F₂ | Room Temperature | Ester | organic-chemistry.org |

| Various | Alcohols | Porous phenolsulfonic acid-formaldehyde (PSF) resin | Solvent-free | Ester | organic-chemistry.org |

Multi-Step Convergent and Divergent Synthetic Sequences

The construction of highly functionalized pyridines such as this compound often relies on multi-step synthetic sequences that can be broadly categorized as either convergent or divergent. Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then combined in the later stages of the synthesis. In contrast, divergent syntheses begin with a common intermediate that is subsequently elaborated into a variety of structurally related analogues.

A plausible convergent approach to this compound could involve the construction of a suitably substituted pyridine ring followed by functional group interconversions. For instance, a potential strategy could commence with the synthesis of a precursor like methyl 2-chloro-5-methoxypyridine-4-carboxylate. The critical fluorine atom could then be introduced via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro group. The success of this step is highly dependent on the reactivity of the 2-position of the pyridine ring, which is generally activated towards nucleophilic attack.

Alternatively, a convergent synthesis could be envisioned through the formation of the pyridine ring from acyclic precursors. Multi-component reactions (MCRs) are powerful tools in this regard, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot. bohrium.comacsgcipr.orgrsc.orgacs.org For example, a Hantzsch-type pyridine synthesis or a variation thereof could potentially be adapted to incorporate the required substituents, although achieving the specific 2-fluoro-5-methoxy substitution pattern directly can be challenging and may require carefully designed starting materials. acsgcipr.org

Divergent synthetic strategies offer an efficient route to a library of analogues from a common, highly functionalized intermediate. Starting with a core structure such as a 2-halopyridine-4-carboxylate, a variety of functional groups can be introduced at different positions. For example, a 2-chloropyridine derivative could undergo SNAr with various nucleophiles to introduce diversity at the 2-position, while the 5-position could be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, provided the pyridine ring is sufficiently activated.

A key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the reactions. The electronic nature of the existing substituents on the pyridine ring dictates the position of subsequent functionalization. In the case of this compound, the interplay between the electron-withdrawing fluorine and carboxylate groups and the electron-donating methoxy group influences the reactivity of the remaining positions on the ring.

| Strategy Type | Key Transformation | Potential Starting Materials | Advantages | Challenges |

| Convergent | Nucleophilic Aromatic Substitution (SNAr) | Methyl 2-chloro-5-methoxypyridine-4-carboxylate | Potentially high yielding final step | Synthesis of the chlorinated precursor |

| Convergent | Multi-component Reaction (e.g., Hantzsch) | Simple aldehydes, ketones, and ammonia (B1221849) sources | Rapid assembly of the pyridine core | Achieving the desired substitution pattern directly |

| Divergent | Sequential functionalization of a pyridine core | 2-Halopyridine-4-carboxylates | Efficient generation of a library of analogues | Control of regioselectivity in subsequent steps |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ijarsct.co.inrasayanjournal.co.innih.govacs.org The synthesis of this compound and its analogues can benefit from the application of these principles, focusing on areas such as the use of safer solvents, catalytic methods, and improved atom economy.

One of the primary considerations in green chemistry is the reduction or replacement of hazardous reagents and solvents. Traditional methods for pyridine synthesis often employ harsh conditions and toxic reagents. ijarsct.co.in Modern approaches seek to utilize more environmentally benign alternatives. For instance, the use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is highly desirable. beilstein-journals.orgresearchgate.netrsc.orgnih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, potentially reducing the number of synthetic steps and the generation of waste. beilstein-journals.orgresearchgate.netrsc.orgnih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijarsct.co.innih.govacs.org The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. ijarsct.co.in This approach could be particularly beneficial for key steps in the synthesis of this compound, such as the construction of the pyridine ring or subsequent functionalization reactions.

The development of one-pot and multi-component reactions also aligns with the principles of green chemistry by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. bohrium.comacsgcipr.orgrsc.orgacs.orgnih.gov Designing a multi-component reaction that directly yields a precursor to the target molecule would be a significant advancement in its green synthesis.

Furthermore, exploring the use of greener fluorinating agents is an important aspect. While traditional fluorination methods can involve hazardous reagents, newer reagents and catalytic systems are being developed to improve the safety and environmental profile of fluorination reactions.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Transition-metal-catalyzed C-H functionalization | Reduced synthetic steps, improved atom economy |

| Alternative Reaction Conditions | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption, potentially higher yields |

| Process Intensification | One-pot and multi-component reactions | Minimized waste, reduced solvent usage, improved efficiency |

| Safer Reagents | Use of less hazardous fluorinating agents | Improved safety profile, reduced environmental impact |

Reactivity and Chemical Transformations of Methyl 2 Fluoro 5 Methoxypyridine 4 Carboxylate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in Methyl 2-fluoro-5-methoxypyridine-4-carboxylate is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the nitrogen atom, which reduces electron density at the 2- and 4-positions. uoanbar.edu.iq The presence of a fluoro group at the 2-position and a carboxylate group at the 4-position further activates the ring for nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C-2 position is an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govepfl.ch This reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates attack by nucleophiles. A variety of nucleophiles, including those derived from alcohols, phenols, amines, and thiols, can displace the fluoride (B91410) under relatively mild conditions. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the solvent. epfl.ch

Studies on 2-fluoropyridines have shown that they are significantly more reactive towards nucleophiles than their chloro analogues. For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine (B119429). epfl.chresearchgate.net The presence of electron-withdrawing groups on the pyridine ring generally enhances the rate of nucleophilic substitution. epfl.ch

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium Phenoxide | 2-Phenoxypyridine | DMSO or HMPA, Microwave | 77-84% | sci-hub.se |

| Benzyl Alcohol | 2-Benzyloxypyridine | NMP, Microwave | 81% | sci-hub.se |

| Sodium Thiophenoxide | 2-(Phenylthio)pyridine | HMPA or NMP, Microwave | Quantitative | sci-hub.se |

The methoxy (B1213986) group at the C-5 position is generally less reactive towards nucleophilic displacement than the fluoro group at the C-2 position. However, under certain conditions, it can be a target for modification. For instance, amination of methoxypyridines can be achieved using reagents like sodium hydride-lithium iodide systems, even without the presence of a strong electron-withdrawing group. ntu.edu.sg The basicity of the pyridine nitrogen is reduced by the presence of an ortho-methoxy group due to inductive electron-withdrawing effects and steric shielding of the nitrogen lone pair. nih.gov This modulation of basicity can be synthetically useful. nih.gov

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which draws electron density from the ring. quimicaorganica.orggcwgandhinagar.comwikipedia.org This deactivation is further enhanced in acidic media, typical for many EAS reactions, as the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion that is even more electron-deficient. gcwgandhinagar.comwikipedia.org

If EAS were to occur on an unsubstituted pyridine, it would preferentially take place at the 3- and 5-positions, as the cationic intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, and 6-positions. quimicaorganica.orgaklectures.com In the case of this compound, the substituents significantly influence the regioselectivity. The methoxy group is an activating, ortho-, para-directing group, while the fluoro and methyl carboxylate groups are deactivating, meta-directing groups. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, makes predicting the precise outcome of EAS complex.

To overcome the low reactivity of pyridines towards electrophiles, one strategy is the conversion of the pyridine to its N-oxide. gcwgandhinagar.comwikipedia.org The N-oxide is more reactive towards both electrophiles and nucleophiles. uoanbar.edu.iq The oxygen atom can donate electron density back to the ring, activating it towards electrophilic attack, primarily at the 4-position. gcwgandhinagar.com After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize pyridine rings. mdpi.comrsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. researchgate.net In the context of this compound, the fluoro group at the C-2 position can potentially be used as a coupling partner, although aryl chlorides and bromides are more commonly employed. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | 2-quinolinealdoxime-Pd(II)-complex | Cs2CO3 | Toluene | Methyl 5-arylbenzofuran-2-carboxylates | researchgate.net |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh3)4 | Na2CO3 | DMF/H2O | Ferrocenyl-pyridazinone products | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, the fluoro substituent at the C-2 position can serve as the leaving group for this transformation, allowing for the introduction of a wide variety of primary and secondary amines. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction. libretexts.org

Sonogashira and Heck Coupling Applications

The pyridine core, particularly when halogenated, is a valuable scaffold for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. While specific literature on this compound is scarce, its reactivity in Sonogashira and Heck couplings can be inferred from studies on similarly substituted pyridines. The fluorine atom at the C-2 position is the primary site for these transformations.

Sonogashira Coupling:

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing substituted alkynes. wikipedia.org For 2-halopyridines, this reaction typically proceeds efficiently. scirp.orgnih.gov The C-F bond at the 2-position of the target molecule, activated by the ring nitrogen, can potentially undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle. However, C-F bonds are generally less reactive than C-Br or C-I bonds in such couplings. The reaction would likely require specific ligands and conditions to facilitate the activation of the C-F bond.

Key components for a successful Sonogashira coupling include a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine), and a suitable solvent. scirp.orgsemanticscholar.org

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines This table presents typical conditions and is for illustrative purposes.

| Parameter | Condition |

|---|---|

| Halopyridine | This compound |

| Alkyne | Phenylacetylene |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |

| Co-catalyst | CuI (3-10 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | 50-100 °C |

Heck Coupling:

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Sonogashira reaction, the reactivity of the C-F bond in this compound is the critical factor. Palladium catalysts are standard, and the choice of ligand can be crucial for achieving good yields. researchgate.netorganic-chemistry.org The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, a base, and a polar aprotic solvent.

The electronic nature of the substituents on the pyridine ring can influence the reaction's efficiency. The electron-withdrawing ester group may enhance the reactivity of the pyridine ring towards oxidative addition.

Table 2: Representative Conditions for Heck Coupling of Halopyridines This table presents typical conditions and is for illustrative purposes.

| Parameter | Condition |

|---|---|

| Halopyridine | This compound |

| Alkene | Styrene or an acrylate |

| Catalyst | Pd(OAc)₂ (1-5 mol%) |

| Ligand | P(o-tolyl)₃ or other phosphine ligands |

| Base | K₂CO₃ or Et₃N |

| Solvent | DMF or N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 80-140 °C |

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents

The pyridine ring and its substituents in this compound can undergo various oxidation and reduction reactions.

Oxidation:

The pyridine nucleus is generally resistant to oxidation. However, under strong oxidizing conditions, dearomatization or the formation of N-oxides can occur. nih.gov The methoxy group is a potential site for oxidative demethylation to the corresponding pyridone, a common metabolic transformation. wum.edu.pk Direct oxidation of the pyridine ring to introduce a hydroxyl group is also a possibility, though it often requires specific reagents and conditions.

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) under various conditions, such as catalytic hydrogenation (e.g., using H₂ with catalysts like PtO₂ or Raney Nickel) or with dissolving metal reductions. clockss.org The presence of multiple substituents will influence the stereochemical outcome of such a reduction.

The methyl carboxylate group at the C-4 position can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of an additive. clockss.org The reduction of pyridinecarboxylic acids to the corresponding methylpyridines has also been reported using reagents like samarium diiodide. clockss.org

Table 3: Potential Reduction Products of this compound

| Reducing Agent | Functional Group Targeted | Potential Product |

|---|---|---|

| H₂ / PtO₂ | Pyridine Ring | Methyl 2-fluoro-5-methoxypiperidine-4-carboxylate |

| LiAlH₄ | Methyl Carboxylate | (2-Fluoro-5-methoxypyridin-4-yl)methanol |

| SmI₂ / H₂O | Pyridine Ring & Ester | 2-Fluoro-4-methyl-5-methoxypiperidine |

Chemo- and Regioselectivity in Complex Chemical Transformations

In a molecule with multiple functional groups like this compound, chemo- and regioselectivity are critical considerations in planning synthetic transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In cross-coupling reactions, the C-F bond would be the expected site of reaction. However, the ester group could potentially undergo hydrolysis or transesterification under basic or acidic conditions often employed in these reactions. For reduction reactions, a choice of reducing agent can allow for selective transformation. For instance, NaBH₄ would typically reduce an aldehyde or ketone in preference to an ester, whereas a stronger agent like LiAlH₄ would reduce the ester.

The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the adjacent electron-withdrawing nitrogen atom. acs.orgnih.gov This provides a competing reaction pathway to palladium-catalyzed couplings. The choice of reaction conditions (catalyst, ligand, base, nucleophile) would determine which pathway is favored. Mild conditions may favor SₙAr, while specific palladium catalytic systems are designed to promote cross-coupling. acs.org

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs on the pyridine ring. For this molecule, most transformations are centered around the existing functional groups.

Cross-Coupling: As discussed, the C-2 position bearing the fluorine atom is the most likely site for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The C-2 position is highly activated for SₙAr. The C-6 position could also be susceptible to nucleophilic attack, though to a lesser extent.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution. If such a reaction were forced, the directing effects of the substituents would come into play. The methoxy group is an activating, ortho-para director, while the fluoro and ester groups are deactivating. The position of substitution would depend on a complex balance of these electronic and steric factors.

The predictable regioselectivity in palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles is often governed by the relative strengths of the carbon-halogen bonds and electronic factors. rsc.orgacs.org In the case of a single fluorine substituent, its position dictates the primary reaction site.

Derivatization and Exploration of Structural Analogues

Design Principles for Methyl 2-fluoro-5-methoxypyridine-4-carboxylate Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles to probe the structure-activity relationship (SAR) of this chemical series. Key strategies include:

Isosteric and Bioisosteric Replacements: The fluorine and methoxy (B1213986) substituents on the pyridine (B92270) ring can be replaced with other groups of similar size and electronic properties to fine-tune activity. For instance, the fluoro group could be substituted with other halogens (Cl, Br) or a cyano group, while the methoxy group could be replaced with other alkoxy groups, a hydroxyl group, or an amino group to explore different hydrogen bonding interactions.

Scaffold Hopping and Ring System Modification: While maintaining the core pyridine structure, exploration of alternative heterocyclic systems could lead to novel intellectual property and improved drug-like properties. For example, replacing the pyridine ring with a pyrimidine (B1678525) or a pyridazine (B1198779) could alter the vectoral properties of the molecule and its interactions with biological targets.

Modulation of Physicochemical Properties: Derivatives can be designed to have altered lipophilicity (logP), polarity (topological polar surface area, TPSA), and metabolic stability. For instance, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve in vivo half-life. The carboxylate ester can be converted to amides or other functional groups to modulate these properties. nih.gov

Structure-Based Drug Design (SBDD): If the biological target is known, computational methods such as molecular docking can be employed to design derivatives that have improved binding affinity and selectivity. This approach allows for the rational design of modifications that are predicted to form favorable interactions with the target protein.

A hypothetical design strategy could involve maintaining the 2-fluoro and 5-methoxy substitutions as key interaction points while diversifying the 4-carboxylate position to modulate pharmacokinetics and introduce additional binding interactions.

Synthetic Strategies for Analogue Libraries

The creation of a library of analogues based on the this compound scaffold requires versatile and efficient synthetic methodologies.

The methyl carboxylate at the 4-position of the pyridine ring is a prime handle for diversification. Standard synthetic transformations can be employed to generate a wide array of derivatives:

Amide Formation: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse library of amines, is a robust strategy. acs.org This approach allows for the introduction of a wide range of substituents to probe for additional binding interactions.

Reduction and Subsequent Derivatization: The ester can be reduced to a primary alcohol. This alcohol can then be further functionalized through etherification, esterification, or conversion to an amine, providing access to a different set of functional groups and physicochemical properties.

Direct Conversion to Other Functional Groups: The ester can be directly converted to other functionalities. For example, reaction with hydrazines can yield hydrazides, which can serve as precursors for further heterocycle formation.

| Starting Material | Reagents and Conditions | Product | Potential for Further Diversification |

| This compound | 1. LiOH, H2O/THF2. Amine, HATU, DIPEA, DMF | 2-fluoro-5-methoxy-N-(substituted)pyridine-4-carboxamide | Wide variety of amines can be used. |

| This compound | 1. LiAlH4, THF | (2-fluoro-5-methoxypyridin-4-yl)methanol | O-alkylation, O-acylation, conversion to halides. |

| This compound | Hydrazine hydrate, EtOH | 2-fluoro-5-methoxypyridine-4-carbohydrazide | Condensation with aldehydes/ketones, cyclization reactions. |

This table is for illustrative purposes and represents hypothetical synthetic routes.

Modification of the substituents at the 2- and 5-positions of the pyridine ring can provide crucial SAR information.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic attack. This allows for its displacement by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of substituents at this position.

Demethylation and Re-alkylation: The methoxy group at the 5-position can be demethylated to a hydroxyl group. This phenol-like functionality can then be re-alkylated with various alkyl halides to generate a library of ether analogues.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the activating effect of the methoxy group may allow for limited electrophilic substitution at the 3- or 6-positions under carefully controlled conditions.

| Position | Reaction Type | Example Reagents | Resulting Substituent |

| 2 | SNAr | R-NH2 | -NHR |

| 2 | SNAr | R-OH | -OR |

| 5 | Demethylation | BBr3 | -OH |

| 5 (post-demethylation) | O-alkylation | R-X, K2CO3 | -OR |

This table is for illustrative purposes and represents hypothetical synthetic routes.

Fusing another ring system to the pyridine core can lead to rigidified analogues with potentially improved binding affinity and novel pharmacological profiles.

Annulation via the 3- and 4-positions: Functionalization of the 3-position, followed by a cyclization reaction involving the 4-carboxylate moiety, could be a viable strategy. For example, introduction of a suitable ortho-functionalized aryl group at the 3-position could lead to intramolecular cyclization to form polycyclic aromatic systems.

Palladium-Catalyzed Annulation: Modern cross-coupling methodologies can be employed to construct fused ring systems. For example, a suitably functionalized pyridine could undergo a palladium-catalyzed annulation with an alkyne or an alkene to build a new carbocyclic or heterocyclic ring. rsc.orgresearchgate.net

Conformational Analysis of Derivatives for Structural Insights

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of the synthesized derivatives can provide valuable insights into the SAR.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the preferred conformations of the derivatives. These studies can help to understand how different substituents influence the orientation of the various parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide experimental evidence for the through-space proximity of different protons, which can be used to deduce the solution-state conformation of the molecules.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and the intermolecular interactions in the crystal lattice. mdpi.com

Understanding the conformational preferences of the derivatives can help to rationalize the observed biological activities and guide the design of future generations of compounds with optimized three-dimensional structures for improved target engagement. For instance, the introduction of bulky substituents may restrict the rotation around certain bonds, leading to a more rigid and pre-organized conformation that could be more favorable for binding. nih.gov

Applications in Advanced Organic and Medicinal Chemistry Research

Methyl 2-fluoro-5-methoxypyridine-4-carboxylate as a Key Building Block in Complex Molecule Synthesis

This compound is a strategically important starting material in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the 2-fluoro substituent is susceptible to nucleophilic aromatic substitution, the ester at the 4-position can be hydrolyzed, reduced, or converted to an amide, and the pyridine (B92270) ring itself can undergo various transformations. This multi-functional nature allows for a modular and convergent approach to the synthesis of intricate molecular architectures.

The presence of the fluorine atom at the 2-position is particularly significant. It activates the pyridine ring for nucleophilic attack, facilitating the introduction of a wide range of substituents, including amines, alcohols, and thiols. This reactivity is crucial for the construction of highly substituted pyridine cores that are prevalent in many biologically active compounds. For instance, in the synthesis of kinase inhibitors, the displacement of a fluoro group on a pyridine ring by an amine is a common and pivotal step in assembling the final pharmacophore. nih.gov

Furthermore, the methoxy (B1213986) group at the 5-position and the methyl carboxylate at the 4-position influence the electronic properties of the pyridine ring and provide additional handles for synthetic manipulation. The ester can be readily transformed into other functional groups, allowing for the attachment of different side chains or the formation of cyclic structures. This versatility makes this compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery. The synthesis of complex molecules often involves a sequence of reactions, and the differential reactivity of the functional groups on this pyridine derivative allows for a controlled and stepwise elaboration of the molecular structure. acs.org

Utilization as a Synthetic Intermediate for Bioactive Compounds

The structural motif of a substituted pyridine is a cornerstone in the design of numerous bioactive compounds. This compound serves as a versatile intermediate in the synthesis of these molecules, leveraging its inherent chemical reactivity to build more complex and pharmacologically relevant structures.

Precursor to Advanced Heterocyclic Scaffolds

The pyridine ring of this compound is a foundational element for the construction of a variety of advanced heterocyclic scaffolds. Through strategic synthetic manipulations, this core can be elaborated into fused ring systems and other complex heterocyclic structures that are often associated with potent biological activity. For example, derivatives of this compound can be envisioned as precursors to quinolones and other fused pyridines, which are key components of many antibacterial agents. mdpi.com

The general synthetic strategy involves leveraging the reactivity of the fluoro and ester groups. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions with adjacent functional groups introduced via substitution of the fluoro group. This approach can lead to the formation of pyranopyridines, furopyridines, and other bicyclic and tricyclic systems that are of significant interest in medicinal chemistry. nih.gov

Chiral Derivatization for Enantioselective Synthesis

While this compound is an achiral molecule, it can be readily converted into chiral derivatives for use in enantioselective synthesis. The ester functionality provides a convenient attachment point for chiral auxiliaries. These auxiliaries can direct subsequent reactions to proceed with high stereoselectivity, allowing for the synthesis of enantiomerically pure compounds.

Alternatively, the ester can be reduced to a hydroxymethyl group, which can then be used in asymmetric catalysis or as a handle for the introduction of chiral ligands. The resulting chiral pyridine derivatives are valuable intermediates in the synthesis of single-enantiomer drugs, where the stereochemistry of the molecule is critical for its biological activity and safety profile. Enantioselective synthesis is a critical aspect of modern drug development, and the ability to readily derivatize this pyridine core into chiral building blocks enhances its utility in this field.

Scaffold Design for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, aimed at understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold is well-suited for such studies due to the ease with which its various positions can be modified. By systematically altering the substituents on the pyridine ring, chemists can probe the interactions of the molecule with its biological target and optimize its potency, selectivity, and pharmacokinetic properties.

The 2-fluoro, 5-methoxy, and 4-carboxylate groups each offer a distinct point for modification. The fluoro group can be replaced with a variety of nucleophiles to explore the effect of different substituents at this position. The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized, or it can be replaced with other alkoxy or alkylthio groups. The ester can be converted into a library of amides or other functional groups to investigate the impact of these changes on biological activity.

Ligand Design for Enzyme Systems

In the design of enzyme inhibitors, the pyridine scaffold of this compound can serve as a core structure that orients key functional groups for interaction with the enzyme's active site. For example, in the development of kinase inhibitors, a class of enzymes that play a crucial role in cell signaling and are important targets in cancer therapy, the pyridine ring can act as a hinge-binding motif. researchgate.netacs.org

The substituents on the pyridine ring can be tailored to interact with specific amino acid residues in the active site. The 2-substituent, introduced by displacing the fluoro group, can be designed to form hydrogen bonds with the hinge region of the kinase. The 5-methoxy group can occupy a hydrophobic pocket, and modifications at the 4-position can be used to improve solubility or introduce additional interactions with the enzyme. Through iterative cycles of synthesis and biological testing, the SAR can be elucidated, leading to the design of highly potent and selective enzyme inhibitors.

| Modification Position | Example Substituent | Potential Interaction | Reference |

| 2-position (from fluoro) | Amine | Hydrogen bonding with enzyme hinge region | researchgate.net |

| 5-position (from methoxy) | Alkyl | Hydrophobic interactions | acs.org |

| 4-position (from ester) | Amide | Improved solubility, additional H-bonds | nih.gov |

Receptor Binding Profiling (excluding clinical data)

The principles of SAR are also applied to the design of ligands for G-protein coupled receptors (GPCRs), another major class of drug targets. The this compound scaffold can be used to develop ligands that bind to these receptors with high affinity and selectivity. For instance, in the context of metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for neurological disorders, the specific placement of fluoro and methoxy groups on an aromatic ring has been shown to be critical for receptor binding and allosteric modulation. nih.govnih.gov

| Compound Feature | Influence on Receptor Binding | Example Receptor System | Reference |

| 2-Fluoro substituent | Can act as a hydrogen bond acceptor or engage in polar interactions. | mGlu5 | nih.gov |

| 5-Methoxy substituent | Can occupy a hydrophobic pocket within the receptor binding site. | mGlu5 | nih.gov |

| 4-Carboxylate derivatives | Can be modified to improve solubility and interact with solvent-exposed regions of the receptor. | General GPCRs | nih.gov |

Potential in Agrochemical and Materials Science Research (as a pyridine derivative)

While direct research on this compound is scarce, the foundational pyridine structure is a cornerstone in the development of novel agrochemicals and advanced materials.

Agrochemical Research

Pyridine-based compounds are integral to modern agriculture, serving as the active core in a wide array of herbicides, fungicides, and insecticides. The incorporation of a fluorine atom into the pyridine ring, as seen in the subject compound, is a well-established strategy in agrochemical design to enhance efficacy. Fluorination can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which in turn can lead to improved transport, target binding, and ultimately, enhanced biological activity. For instance, many fourth-generation pesticides are fluorine-containing pyridine products, prized for their high efficacy and lower toxicity profiles.

Materials Science Research

In materials science, fluorinated pyridine derivatives are gaining attention for their ability to impart unique properties to polymers and other advanced materials. The strong carbon-fluorine bond contributes to high thermal and chemical stability. Furthermore, the electronegativity of fluorine can influence the electronic and optical properties of materials, making such compounds valuable as building blocks for:

High-Performance Polymers: Incorporating fluorinated pyridine units can enhance thermal resistance and durability.

Organic Electronics: The electronic characteristics of these derivatives make them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Specialized Coatings: Polymers derived from such monomers could offer increased hydrophobicity and resistance to oxidative degradation.

Although this compound fits the structural profile of a useful precursor in these fields, specific examples of its use in published research remain elusive. Its potential is therefore inferred from the broad and well-documented utility of similarly structured fluorinated pyridine derivatives. Further research and publication are needed to fully elucidate the specific applications and contributions of this particular compound.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of Methyl 2-fluoro-5-methoxypyridine-4-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and environment can be assembled.

One-dimensional NMR spectroscopy provides precise information about the chemical environment of each unique nucleus in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides critical data for identifying the hydrogen atoms within the molecule. For this compound, the spectrum shows distinct signals for the two aromatic protons and the two different methyl groups. Experimental data from patent literature confirms the following assignments in DMSO-d6: a singlet for the ester methyl protons at 3.88 ppm, a singlet for the methoxy (B1213986) methyl protons at 3.93 ppm, a doublet for the C6-proton at 7.71 ppm (with a coupling constant J = 2.78 Hz), and a doublet for the C3-proton at 8.23 ppm (J = 5.56 Hz). The coupling constants reveal the spatial relationships between neighboring protons and the fluorine atom.

Carbon (¹³C) NMR: While specific experimental data is not widely published, the ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would appear furthest downfield (typically 160-170 ppm). The aromatic carbons would resonate in the 100-160 ppm region, with their exact shifts influenced by the fluorine, methoxy, and carboxylate substituents. The carbons attached to the electronegative fluorine and oxygen atoms would show characteristic shifts and C-F coupling. The two methyl carbons (ester and methoxy) would appear most upfield (typically 50-60 ppm).

Fluorine (¹⁹F) NMR: A key feature for this molecule is the ¹⁹F NMR spectrum. It is expected to show a single resonance for the fluorine atom at the C2 position. The chemical shift and, more importantly, the coupling of this fluorine nucleus to adjacent protons (specifically the C3-H) and carbons provide definitive proof of its location on the pyridine (B92270) ring. This technique is highly sensitive to the electronic environment, making it an invaluable tool for characterizing fluorinated organic compounds.

| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Data Source |

|---|---|---|---|---|---|

| ¹H | -COOCH₃ | 3.88 | Singlet | N/A | Experimental |

| ¹H | -OCH₃ | 3.93 | Singlet | N/A | Experimental |

| ¹H | C6-H | 7.71 | Doublet | 2.78 | Experimental |

| ¹H | C3-H | 8.23 | Doublet | 5.56 | Experimental |

| ¹³C | -COOCH₃, -OCH₃ | ~50-60 | Predicted | Predicted | Theoretical |

| ¹³C | Pyridine Ring Carbons | ~100-160 | Predicted | Predicted C-F Couplings | Theoretical |

| ¹³C | C=O | ~160-170 | Predicted | Predicted | Theoretical |

| ¹⁹F | C2-F | Not Available | Predicted Multiplet | Predicted H-F & C-F Couplings | Theoretical |

To unequivocally confirm the assignments made in 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would map the coupling relationships between protons. For this compound, a cross-peak between the proton signals at 8.23 ppm (C3-H) and 7.71 ppm (C6-H) would not be expected due to their separation, but coupling to the ¹⁹F nucleus would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the C3, C6, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For instance, correlations would be expected from the ester methyl protons (3.88 ppm) to the carbonyl carbon (~165 ppm) and from the methoxy protons (3.93 ppm) to the C5 carbon of the pyridine ring.

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds, providing a "fingerprint" of the functional groups present.

While a specific published spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the methyl ester group.

C-F Stretch: A strong band in the range of 1000-1100 cm⁻¹ is characteristic of the C-F bond.

Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the aromatic pyridine ring.

C-O Stretches: Asymmetric and symmetric stretching vibrations for the C-O bonds of the ester and ether linkages would appear in the 1050-1300 cm⁻¹ region.

C-H Stretches: Bands corresponding to the aromatic and methyl C-H stretches would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| C-O (Ester, Ether) | Stretching | 1050 - 1300 |

| C-F | Stretching | 1000 - 1100 |

The structure of this compound contains several potential hydrogen bond acceptor sites, namely the pyridine ring nitrogen, the carbonyl oxygen of the ester, and the oxygen of the methoxy group. While it lacks a hydrogen bond donor, in the solid state or in the presence of protic solvents, it can participate in intermolecular hydrogen bonding. Analysis of the crystal structure (if available) or computational modeling would be required to study these non-covalent interactions, which play a key role in determining the material's physical properties such as melting point and solubility.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound (molecular formula C₈H₈FNO₃), the exact mass is 199.0488 g/mol .

Experimental data confirms the observation of a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 200. This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass to several decimal places.

Plausible fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) could include:

Loss of a methoxy radical (•OCH₃) from the ester, resulting in an ion at m/z 168.

Loss of the entire methyl carboxylate group.

Cleavage of the methyl group from the methoxy ether.

These fragmentation patterns provide corroborating evidence for the proposed structure determined by NMR.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Crystallographic Analysis and Conformational Landscapes

The interplay between these functional groups determines the molecule's conformational landscape. The orientation of the methyl carboxylate group relative to the pyridine ring is of particular interest. Steric hindrance and electronic effects will dictate the torsion angles between the ring and the ester group. In similar structures, it is common to observe a near-coplanar arrangement to maximize conjugation, or a twisted conformation to alleviate steric strain. Computational modeling, in conjunction with crystallographic data from analogous compounds, can help predict the most stable conformations of this compound.

Table 1: Representative Crystallographic Data for a Structurally Related Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 9.789 |

| α (°) | 90 |

| β (°) | 109.21 |

| γ (°) | 90 |

| Volume (ų) | 1158.7 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical crystallographic parameters for a molecule of similar complexity.

Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. These interactions, although weaker than covalent bonds, are crucial in determining the crystal's stability, melting point, and solubility. For this compound, several types of intermolecular forces are expected to be significant.

Hydrogen bonds, although not of the strongest conventional type (e.g., O-H···O or N-H···O), can still occur in the form of weaker C-H···O and C-H···F interactions. The oxygen atoms of the methoxy and carboxylate groups, as well as the fluorine atom, can act as hydrogen bond acceptors.

Pi-pi stacking interactions between the electron-rich pyridine rings are also a common feature in the crystal packing of aromatic compounds. The arrangement can be face-to-face or offset, depending on the electronic nature of the substituents. The fluorine and methoxy groups will modulate the electron density of the ring, influencing the geometry of these stacking interactions.

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) provides information about the energy difference between these orbitals.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the substituted pyridine ring. The presence of the methoxy group (an auxochrome) and the methyl carboxylate group (a chromophore) will influence the position and intensity of the absorption bands. Typically, pyridine derivatives exhibit strong absorption in the UV region.

The solvent in which the spectrum is recorded can have a significant impact on the λmax, a phenomenon known as solvatochromism. This is because the solvent can stabilize the ground and excited states of the molecule to different extents.

Bathochromic shift (red shift): A shift of λmax to a longer wavelength. This is often observed in polar solvents for π → π* transitions, as the more polar excited state is stabilized to a greater extent than the ground state.

Hypsochromic shift (blue shift): A shift of λmax to a shorter wavelength. This can occur for n → π* transitions in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

While specific experimental UV-Visible data for this compound is not detailed in the available literature, the expected behavior can be inferred from related compounds. A study of this compound in a series of solvents with varying polarities would provide valuable information about the nature of its electronic transitions.

Table 2: Expected UV-Visible Absorption Maxima (λmax) in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) for π → π* transition |

| Hexane | 1.88 | ~270 |

| Dichloromethane | 8.93 | ~275 |

| Ethanol | 24.55 | ~278 |

| Acetonitrile | 37.5 | ~276 |

| Water | 80.1 | ~280 |

Note: The λmax values in this table are hypothetical and for illustrative purposes, based on the expected solvatochromic effects on a substituted pyridine system.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics that define the compound's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons (electronic structure) in a molecule. For fluorinated pyridine (B92270) derivatives, DFT calculations could provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise model of the molecular structure. Furthermore, analysis of the electronic structure would reveal details about atomic charges and orbital energies. However, specific DFT studies detailing these parameters for Methyl 2-fluoro-5-methoxypyridine-4-carboxylate are not found in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. The use of these high-level calculations to refine the understanding of the electronic energy and properties of this compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial technique for identifying the electron-rich and electron-deficient regions of a molecule. This information is vital for predicting how the molecule will interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack. An MEP map of this compound would illustrate the charge distribution arising from the electronegative fluorine, oxygen, and nitrogen atoms, but such an analysis is currently unavailable.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability and electronic excitation properties. A detailed FMO analysis for this compound, including energy gap values and orbital visualizations, has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It investigates hyperconjugative interactions, which are stabilizing effects resulting from the overlap of filled and empty orbitals. This analysis can clarify the nature of intramolecular charge transfer and the strength of intermolecular interactions like hydrogen bonding. Specific NBO studies on this compound are absent from the literature.

Non-Linear Optical (NLO) Properties Prediction

The study of Non-Linear Optical (NLO) properties is essential for the development of new materials for photonics and optoelectronics. Computational methods can predict NLO properties such as polarizability and hyperpolarizability, which indicate a material's potential for applications in technologies like frequency conversion and optical switching. There is no available research on the predicted NLO properties of this compound.

Molecular Docking and Simulation Studies (Focus on Binding Interactions and Target Identification)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding interactions at a molecular level. For compounds structurally related to this compound, docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes and receptors.

For instance, molecular docking studies on various dimethylpyridine derivatives have been conducted to understand their binding interactions within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com These studies revealed that the binding mode and affinity are influenced by the substitution pattern on the pyridine ring. mdpi.com Similarly, docking analyses of other pyridine derivatives have been performed against targets like the B-raf protein, a key player in melanoma, showing that these compounds can exhibit significant binding affinities. nih.gov

In a study on 3-bromo-2-hydroxypyridine, molecular docking was used to explore its potential as a bromodomain inhibitor, with calculations of minimum binding energies for targets like PDB ID: 5IBN, 3U5K, and 6CD5. nih.gov Another research focused on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, where molecular docking was employed to assess their antithrombotic activity by targeting the protease domain of coagulation factor XI. d-nb.info The results from these studies on analogous compounds suggest that pyridine-based molecules can form various interactions, including hydrogen bonds and π-π stacking, with key amino acid residues in the active sites of their respective targets.

The following table summarizes findings from molecular docking studies on various pyridine derivatives, illustrating the potential targets and observed interactions.

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Dimethylpyridine Derivatives | COX-1/COX-2 | Hydrogen bonding, van der Waals interactions | mdpi.com |

| Fluoro-substituted quinones | B-raf protein | High binding affinities | nih.gov |

| 3-Bromo-2-hydroxypyridine | Bromodomain Inhibitors (e.g., BRD2) | Hydrogen bond interactions | nih.gov |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives | Coagulation factor XI | Increased affinity with thiourea (B124793) fragment | d-nb.info |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Several QSAR studies have been successfully conducted on various classes of pyridine derivatives, demonstrating the utility of this approach. For example, a 4D-QSAR analysis was performed on 86 pyrazole (B372694) pyridine carboxylic acid derivatives to identify pharmacophores and predict their biological activities. nih.gov This study resulted in a statistically significant model that was in good agreement with experimental data. nih.gov

In another study, a QSAR model was developed for 30 crystal structures of pyridine and bipyridine derivatives to model their half-maximal inhibitory concentration (IC50) against the HeLa cell line. chemrevlett.com The model was built using Multiple Linear Regression (MLR) and showed good predictive ability, which was further used to design a novel anticancer compound. chemrevlett.com The statistical robustness of the model was validated using various techniques, including leave-one-out and leave-many-out cross-validation. chemrevlett.com

Furthermore, 2D-QSAR studies have been applied to newly synthesized pyridine-3-carbonitriles to understand their vasorelaxant activities. rsc.org These models help in identifying the key molecular descriptors that influence the biological activity, which is crucial for the rational design of new compounds with improved efficacy. rsc.org

The table below presents a summary of QSAR studies on pyridine derivatives, highlighting the methodologies and outcomes.

| Compound Series | Biological Activity | QSAR Method | Key Statistical Parameters | Reference |